molecular formula C12H23N3 B13622357 1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine

1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13622357
M. Wt: 209.33 g/mol
InChI Key: XEECXPJGTWZVSS-UHFFFAOYSA-N
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Description

1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with neopentylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine stands out due to its unique combination of substituents, which can impart distinct chemical and biological properties. The presence of the neopentyl group, in particular, may influence the compound’s steric and electronic characteristics, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-6-7-9-10(8-12(2,3)4)14-15(5)11(9)13/h6-8,13H2,1-5H3

InChI Key

XEECXPJGTWZVSS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1CC(C)(C)C)C)N

Origin of Product

United States

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